Uroporphyrin III dihydrochloride

Catalog No.
S3392842
CAS No.
150957-29-2
M.F
C40H40Cl2N4O16
M. Wt
903.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uroporphyrin III dihydrochloride

CAS Number

150957-29-2

Product Name

Uroporphyrin III dihydrochloride

IUPAC Name

3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-22,23-diium-2-yl]propanoic acid;dichloride

Molecular Formula

C40H40Cl2N4O16

Molecular Weight

903.7 g/mol

InChI

InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H

InChI Key

CIFQWXFTTZDHAO-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=CC3=[NH+]C(=CC4=[NH+]C(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.[Cl-].[Cl-]

Canonical SMILES

C1=C2C(=C(C(=CC3=[NH+]C(=CC4=[NH+]C(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.[Cl-].[Cl-]

Studying Heme Biosynthesis Disorders

Uroporphyrin III is an intermediate molecule in the pathway for creating heme, a crucial component of red blood cells. Mutations in enzymes involved in this pathway can lead to a group of diseases called porphyrias. Researchers can use Uroporphyrin III HCl₂ to study these disorders by:

  • Identifying enzyme deficiencies: By adding Uroporphyrin III HCl₂ to cells with suspected heme biosynthesis defects, scientists can observe if the cells accumulate it. This accumulation suggests a deficiency in the enzyme responsible for converting Uroporphyrin III HCl₂ to the next step in the pathway [].
  • Understanding the effects of mutations: Researchers can introduce specific mutations into enzymes involved in heme biosynthesis and then study how these mutations affect the production of Uroporphyrin III HCl₂. This helps elucidate the role of these enzymes in the pathway [].

These studies contribute to the development of better diagnostic tools and potential treatments for porphyrias.

Investigating Photosensitization

Uroporphyrin III HCl₂ has photosensitizing properties, meaning it can become reactive when exposed to light. This characteristic makes it useful for studying photosensitivity disorders, where certain substances trigger skin reactions upon light exposure. Researchers can use Uroporphyrin III HCl₂ to:

  • Model photosensitivity in cells: By treating cells with Uroporphyrin III HCl₂ and then exposing them to light, scientists can mimic the conditions that cause photosensitivity reactions [].
  • Test potential treatments: Researchers can evaluate the effectiveness of various compounds in protecting cells from Uroporphyrin III HCl₂-mediated photosensitivity [].

Dates

Modify: 2023-08-19

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